molecular formula C4H9NO2 B1605734 2-Methyl-1-nitropropane CAS No. 625-74-1

2-Methyl-1-nitropropane

Cat. No. B1605734
CAS RN: 625-74-1
M. Wt: 103.12 g/mol
InChI Key: XFXRMDNWSGXSNJ-UHFFFAOYSA-N
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Description

2-Methyl-1-nitropropane is a chemical compound with the molecular formula C4H9NO2 and a molecular weight of 103.12 . It is a liquid at room temperature . This compound is used as a solvent in chemical research .


Synthesis Analysis

The synthesis of 2-Methyl-1-nitropropane can be achieved from isobutyraldehyde oxime . A mixture of isobutyraldehyde oxime and propanol is mixed with hydrogen peroxide and a catalyst. The reaction takes place at a temperature of 85°C and a pressure of 0.3MPa .


Molecular Structure Analysis

The molecular structure of 2-Methyl-1-nitropropane is represented by the InChI code 1S/C4H9NO2/c1-4(2)3-5(6)7/h4H,3H2,1-2H3 . This indicates that the molecule consists of 4 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .


Chemical Reactions Analysis

2-Methyl-1-nitropropane can undergo reduction to form 2-methylpropan-1-amine in the presence of lithium aluminium hydride .


Physical And Chemical Properties Analysis

2-Methyl-1-nitropropane is a liquid at room temperature . It has a molecular weight of 103.12 .

Scientific Research Applications

  • Pharmaceutical Synthesis

    • 2-Methyl-1-nitropropane is used as a building block in the synthesis of small molecule pharmaceuticals . Nitroalkanes and nitroalkane derivatives have been used for more than 50 years in the synthesis and formulation of small molecule pharmaceuticals .
    • Nitroalkanes offer unique utility and value for small molecule synthesis by providing reactivity to efficiently create complex molecules, reduce reaction steps, and optimize synthesis costs .
    • Nitroalkanes can be used as effective precursors to the creation of highly substituted alkanes and alkenes, amines, carboxylic acids, aldehydes, ketones, complex heterocyclic structures, and more .
    • Over decades, numerous, highly successful pharmaceuticals have been based on nitroalkane chemistry, such as ranitidine, methyl DOPA, ethambutol, and pamabrom .
  • Chemical Research

    • 2-Methyl-1-nitropropane is used as a solvent in chemical research .
    • It is used in the discovery of volatile compounds released by bacterial strains .
  • Coatings

    • 2-Methyl-1-nitropropane is used as a solvent or cosolvent with many resins .
    • These solvent-resin mixtures are used as coatings, including coatings for beverage cans .
  • Solvent-Based Paints and Inks

    • It is used in solvent-based paints and solvent-based inks .
    • It also finds application in adhesives .
  • Chemical Reactions

    • 2-Methyl-1-nitropropane is used as a solvent for chemical reactions .
  • Manufacture of Aminohydroxy Compounds
    • 2-Methyl-1-nitropropane is also used in the synthesis of active pharmaceutical ingredients and salts, such as Fosfomycin, Ketorolac, Lodoxamide, and Pamabrom .
    • These compounds are used in the synthesis of active pharmaceutical ingredients and salts .
    • The amino alcohols have both amine and alcohol functionality and provide the physical features and chemical reactivity of both classes of compounds .

Safety And Hazards

2-Methyl-1-nitropropane is classified as a flammable liquid (Category 3), and it may cause genetic defects (Category 2) and cancer (Category 1B) . It is also harmful if swallowed (Category 4) and toxic if inhaled (Category 3) . It is harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

2-methyl-1-nitropropane
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H9NO2/c1-4(2)3-5(6)7/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFXRMDNWSGXSNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90211547
Record name Propane, 2-methyl-1-nitro-
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Molecular Weight

103.12 g/mol
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Vapor Pressure

6.88 [mmHg]
Record name 2-Methyl-1-nitropropane
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Product Name

2-Methyl-1-nitropropane

CAS RN

625-74-1
Record name 2-Methyl-1-nitropropane
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Record name Propane, 2-methyl-1-nitro-
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Record name Propane, 2-methyl-1-nitro-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
88
Citations
LW Seigle, HB Hass - Industrial & Engineering Chemistry, 1939 - ACS Publications
… 2-Nitrobutane and 2-methyl-1-nitropropane were proved to be present by use of the nitrolic acid and pseudonitrole test and by the boiling point of the mixture. The phenylthiourea …
Number of citations: 19 pubs.acs.org
RM Domínguez, A Herize, A Rotinov… - Journal of physical …, 2004 - Wiley Online Library
The kinetics of the gas‐phase elimination of several 2‐substituted primary, secondary and tertiary hydroxy groups in nitroalkanes were determined in a static reaction system over the …
Number of citations: 41 onlinelibrary.wiley.com
WY Lee, SY Jang, WK Chae, OS Park - Synthetic communications, 1993 - Taylor & Francis
… with nitromethane in the presence of base to give a nitroalcohol 3, followed by acetylation, and subsequent reduction of the resultant acetate 4 with NaBH, gave 2-methyl-1-nitropropane …
Number of citations: 8 www.tandfonline.com
FA Luzzio, RW Fitch - Journal für praktische Chemie, 2000 - Wiley Online Library
… first involves the Henry reaction of 2-methyl-1-nitropropane and 4-chlorobenzaldehyde. The … Our synthesis of (±)-2 (Scheme 2) commences with the reaction of 2-methyl-1-nitropropane …
Number of citations: 6 onlinelibrary.wiley.com
LW Seigle - 1939 - search.proquest.com
… and 2-methyl-1-nitropropane. A sample con taining 20 per cent of 2-methyl-1-nitropropane … the 2-nitrobutane to 2-chloro-2-nitrobutane and the 2-methyl-1-nitropropane to 1, l-diehloro-…
Number of citations: 2 search.proquest.com
A Pagano, H Shechter… - 1961 - apps.dtic.mil
… Salts of 1-nitropropane and 2-methyl-1-nitropropane respectively were oxidized with persulfates in the presence or absence of silver ion to give oxidative-dimers. Reaction of potassium …
Number of citations: 2 apps.dtic.mil
HB Hass - Journal of Chemical Education, 1936 - ACS Publications
… literature for the boiling points of 1-chloropentane, 2-chloropentane, 3-chloropentane, 1,3-dichloro2-methylpropane, 1,3-dichloropropane, 1,4-dichlorobutane, 2-methyl-1-nitropropane, …
Number of citations: 3 pubs.acs.org
P Kocienski - Synfacts, 2013 - thieme-connect.com
… practical improvement in the formation of the isoxazole subunit in G involved a 1,3-dipolar cycloaddition procedure using 1,4-phenylene diisocyanate (E), 2-methyl-1-nitropropane (F), …
Number of citations: 0 www.thieme-connect.com
RA Mansfield - 1962 - search.proquest.com
… THE REACTION OF 2-BROMO-2-METHYL-1-NITROPROPANE WITH POTASSIUM IODIDE...… DATA OF THE REACTION OF 2-BR0M0-2-METHYL-1NITROPROPANE WITH POTASSIUM …
Number of citations: 0 search.proquest.com
HB Hass, H Shechter - Industrial & Engineering Chemistry, 1947 - ACS Publications
SINCE 1930 considerable interest has been directed toward developing a new unit process, the vapor-phase nitration of aliphatic hydrocarbons. As a result the Commercial Solvents …
Number of citations: 20 pubs.acs.org

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